molecular formula C7H15NO B8453202 ((2R,3S)-3-Methylpiperidin-2-yl)methanol

((2R,3S)-3-Methylpiperidin-2-yl)methanol

Cat. No.: B8453202
M. Wt: 129.20 g/mol
InChI Key: SHIBACMNDDHGAQ-BQBZGAKWSA-N
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Description

((2R,3S)-3-Methylpiperidin-2-yl)methanol is a chiral piperidine derivative characterized by a six-membered saturated ring with a methyl group at the 3-position and a hydroxymethyl (-CH₂OH) group at the 2-position.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

[(2R,3S)-3-methylpiperidin-2-yl]methanol

InChI

InChI=1S/C7H15NO/c1-6-3-2-4-8-7(6)5-9/h6-9H,2-5H2,1H3/t6-,7-/m0/s1

InChI Key

SHIBACMNDDHGAQ-BQBZGAKWSA-N

Isomeric SMILES

C[C@H]1CCCN[C@H]1CO

Canonical SMILES

CC1CCCNC1CO

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

((2R,3S)-3-Methylpiperidin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium and rhodium catalysts for hydrogenation, boron reagents for Suzuki–Miyaura coupling, and various oxidizing and reducing agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

((2R,3S)-3-Methylpiperidin-2-yl)methanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of ((2R,3S)-3-Methylpiperidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with ((2R,3S)-3-Methylpiperidin-2-yl)methanol, differing in substituents, ring systems, or stereochemistry:

2.1. Piperidine-Based Analogues

[3-(Pyridin-2-yl)piperidin-3-yl]methanol Structure: A piperidine ring fused with a pyridine moiety at the 3-position and a hydroxymethyl group. Molecular Formula: C₁₁H₁₆N₂O Molecular Weight: 192.3 g/mol Applications:

  • Pharmaceutical intermediate for neurological and metabolic drug candidates.
  • Material science: Enhances thermal stability and mechanical strength in polymers .

[(2S,3S)-1-(Methanesulfonyl)-3-methylpiperidin-2-yl]methanol Structure: Piperidine with a methanesulfonyl group at the nitrogen and a hydroxymethyl group. Molecular Formula: C₈H₁₇NO₃S Molecular Weight: 207.3 g/mol Applications:

  • Likely used in medicinal chemistry due to the sulfonamide group, a common pharmacophore in enzyme inhibitors .
2.2. Pyridine-Based Analogues

(2-Chloro-5-methylpyridin-3-yl)methanol Structure: Pyridine ring with chloro (Cl) and methyl (CH₃) substituents. Molecular Formula: C₇H₈ClNO Molecular Weight: 157.6 g/mol Applications:

  • Commercial availability (priced at $400/g) suggests use as a synthetic intermediate .

2-(Methylamino)pyridine-3-methanol Structure: Pyridine with methylamino (-NHCH₃) and hydroxymethyl groups. Molecular Formula: C₇H₁₀N₂O Molecular Weight: 138.2 g/mol Applications:

  • Pharmaceutical intermediate for heterocyclic drug synthesis .
2.3. Furan- and Benzofuran-Based Analogues

rac-[(2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]methanol Structure: Benzofuran ring with a hydroxymethyl group and methyl substituent. Molecular Formula: C₁₀H₁₂O₂ Molecular Weight: 164.2 g/mol Applications:

  • Potential use in chiral synthesis due to its stereochemistry .

Data Table: Key Comparative Properties

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Reference
This compound Piperidine C₇H₁₅NO 129.2 (theoretical) 3-CH₃, 2-CH₂OH Hypothesized: Drug intermediates
[3-(Pyridin-2-yl)piperidin-3-yl]methanol Piperidine C₁₁H₁₆N₂O 192.3 Pyridine fusion, 3-CH₂OH Pharmaceuticals, materials
[(2S,3S)-1-(Methanesulfonyl)-3-methylpiperidin-2-yl]methanol Piperidine C₈H₁₇NO₃S 207.3 1-SO₂CH₃, 3-CH₃, 2-CH₂OH Medicinal chemistry
(2-Chloro-5-methylpyridin-3-yl)methanol Pyridine C₇H₈ClNO 157.6 2-Cl, 5-CH₃, 3-CH₂OH Synthetic intermediate
2-(Methylamino)pyridine-3-methanol Pyridine C₇H₁₀N₂O 138.2 2-NHCH₃, 3-CH₂OH Heterocyclic drug synthesis

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